molecular formula C12H8N4O3 B2436149 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol CAS No. 2253640-87-6

3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol

Cat. No.: B2436149
CAS No.: 2253640-87-6
M. Wt: 256.221
InChI Key: JLDUDVPDKNXSSK-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol is a chemical compound that belongs to the class of imidazo[1,5-a]pyrazines These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and biological research

Preparation Methods

The synthesis of 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For example, the reaction of 4-nitrobenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety, where nucleophiles replace the nitro group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group plays a crucial role in its reactivity, influencing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol can be compared with other imidazo[1,5-a]pyrazine derivatives, such as:

    3-(4-Aminophenyl)imidazo[1,5-a]pyrazin-1-ol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    3-(4-Methylphenyl)imidazo[1,5-a]pyrazin-1-ol:

    3-(4-Chlorophenyl)imidazo[1,5-a]pyrazin-1-ol: The chloro group introduces different electronic effects, influencing its reactivity and applications. The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-(4-nitrophenyl)imidazo[1,5-a]pyrazin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-12-10-7-13-5-6-15(10)11(14-12)8-1-3-9(4-2-8)16(18)19/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSCFMBUSZQNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C3N2C=CN=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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